

# Safe handling and storage procedures for 1-Chloro-1-nitropropane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-1-nitropropane

Cat. No.: B165096

[Get Quote](#)

## Application Notes and Protocols for 1-Chloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of **1-Chloro-1-nitropropane**. It is intended for use by professionals in research, scientific, and drug development fields.

## Introduction

**1-Chloro-1-nitropropane** (CAS No. 600-25-9) is a colorless liquid with a characteristic unpleasant and irritating odor.<sup>[1][2]</sup> It is primarily used as a fungicide and as an intermediate in organic synthesis.<sup>[1][2]</sup> Due to its chemical properties, it is classified as a reactive and combustible liquid, presenting several hazards that necessitate strict adherence to safety procedures.<sup>[1]</sup> This document outlines the essential safety protocols, physical and chemical properties, and experimental procedures to ensure its safe use in a laboratory setting.

## Hazard Identification and Safety Precautions

**1-Chloro-1-nitropropane** is a hazardous substance that can cause significant harm if not handled correctly. It is harmful if swallowed or inhaled.<sup>[2]</sup>

### 2.1 Summary of Hazards:

- Health Hazards: Harmful if swallowed or inhaled.[2] Contact can cause irritation and burns to the skin and eyes.[1] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[1] There is also evidence that it may cause damage to the liver, kidneys, and heart.[1]
- Fire and Explosion Hazards: **1-Chloro-1-nitropropane** is a combustible liquid and a reactive chemical, posing an explosion hazard.[1] Above 62°C, explosive vapor/air mixtures may form.[1] In the event of a fire, poisonous gases such as phosgene and nitrogen oxides are produced, and containers may explode.[1]
- Reactivity Hazards: The compound is sensitive to heat and may be explosive.[2] It is incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates), strong acids (e.g., hydrochloric, sulfuric, nitric), and attacks some plastics, rubber, and coatings.[1][2]

## 2.2 Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling **1-Chloro-1-nitropropane**. The following are minimum requirements:

| PPE Category           | Specification                                                                                                                                                                      |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Eye Protection         | Chemical safety goggles or a face shield where splashing is possible.                                                                                                              |
| Hand Protection        | Chemical-resistant gloves (e.g., neoprene).                                                                                                                                        |
| Body Protection        | A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, a chemical protection suit may be necessary.                                                  |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator is required. |

# Quantitative Data Summary

The following tables summarize the key quantitative data for **1-Chloro-1-nitropropane**.

Table 1: Physical and Chemical Properties

| Property                                       | Value                                           | Reference |
|------------------------------------------------|-------------------------------------------------|-----------|
| Molecular Formula                              | C <sub>3</sub> H <sub>6</sub> ClNO <sub>2</sub> | [2]       |
| Molecular Weight                               | 123.54 g/mol                                    | [2]       |
| Appearance                                     | Colorless liquid                                | [2]       |
| Odor                                           | Unpleasant and irritating                       | [1]       |
| Boiling Point                                  | 141-143 °C (286-289 °F) at 760 mmHg             | [3]       |
| Flash Point                                    | 62 °C (144 °F) (Open Cup)                       | [3]       |
| Specific Gravity                               | 1.2 g/cm <sup>3</sup> at 20°C                   | [3]       |
| Vapor Pressure                                 | 5.8 mmHg at 25°C (77°F)                         | [3]       |
| Vapor Density                                  | 4.26 (Air = 1)                                  | [3]       |
| Water Solubility                               | 1 to 5 mg/mL at 22°C (72°F)                     | [3]       |
| IDLH (Immediately Dangerous to Life or Health) | 100 ppm                                         | [3]       |

Table 2: Exposure Limits

| Organization | Limit                               |
|--------------|-------------------------------------|
| NIOSH REL    | TWA 2 ppm (10 mg/m <sup>3</sup> )   |
| OSHA PEL     | TWA 20 ppm (100 mg/m <sup>3</sup> ) |

## Safe Handling and Storage Procedures

#### 4.1 Handling:

- Always work in a well-ventilated area, preferably inside a certified chemical fume hood.
- Avoid breathing vapors or mist.
- Prevent contact with skin, eyes, and clothing.
- Use non-sparking tools and explosion-proof equipment, especially when working above the flash point.[\[1\]](#)
- Ground and bond containers when transferring material to prevent static discharge.
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.[\[1\]](#)
- Wash hands thoroughly after handling.

#### 4.2 Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[1\]](#)
- Keep away from heat, sparks, and open flames.[\[1\]](#)
- Store separately from incompatible materials such as strong oxidizing agents and strong acids.[\[1\]](#)
- Protect from physical damage.
- Ensure the storage area has adequate fire-fighting equipment.

## Experimental Protocols

### 5.1 Protocol 1: In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

This protocol describes a general method for evaluating the fungicidal activity of **1-Chloro-1-nitropropane** against a target fungal pathogen.

#### Materials:

- **1-Chloro-1-nitropropane**
- Sterile Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Target fungal strain (e.g., *Rhizoctonia solani*)
- Sterile petri dishes
- Acetone (or other suitable solvent)
- Micropipettes and sterile tips
- Incubator

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **1-Chloro-1-nitropropane** in a suitable solvent (e.g., acetone) at a concentration of 1000 ppm.
- Preparation of Agar Plates: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C.
- Serial Dilutions: While the agar is still molten, add the appropriate volume of the **1-Chloro-1-nitropropane** stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm). Ensure thorough mixing. A control plate with only the solvent should also be prepared.
- Pouring Plates: Pour the agar containing the different concentrations of the test compound into sterile petri dishes and allow them to solidify.
- Inoculation: Place a 5 mm mycelial disc of the actively growing target fungus in the center of each agar plate.
- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) for a specified period (e.g., 3-7 days), or until the mycelium in the control plate has reached the edge of the dish.
- Data Collection: Measure the diameter of the fungal colony on each plate.

- Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

## 5.2 Protocol 2: Synthesis of an Oxime Derivative (Illustrative Example)

This protocol provides a general, illustrative procedure for the synthesis of an oxime from a carbonyl compound, a reaction class relevant to nitroalkane chemistry. This is a general example and would need to be adapted and optimized for specific substrates.

### Materials:

- A ketone or aldehyde
- Hydroxylamine hydrochloride
- A base (e.g., sodium acetate, pyridine)
- A suitable solvent (e.g., ethanol, water)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Condenser (if heating is required)

### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in the chosen solvent.
- Addition of Reagents: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) to the solution, followed by the base (1.1 to 2 equivalents).
- Reaction: Stir the mixture at room temperature or with gentle heating under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

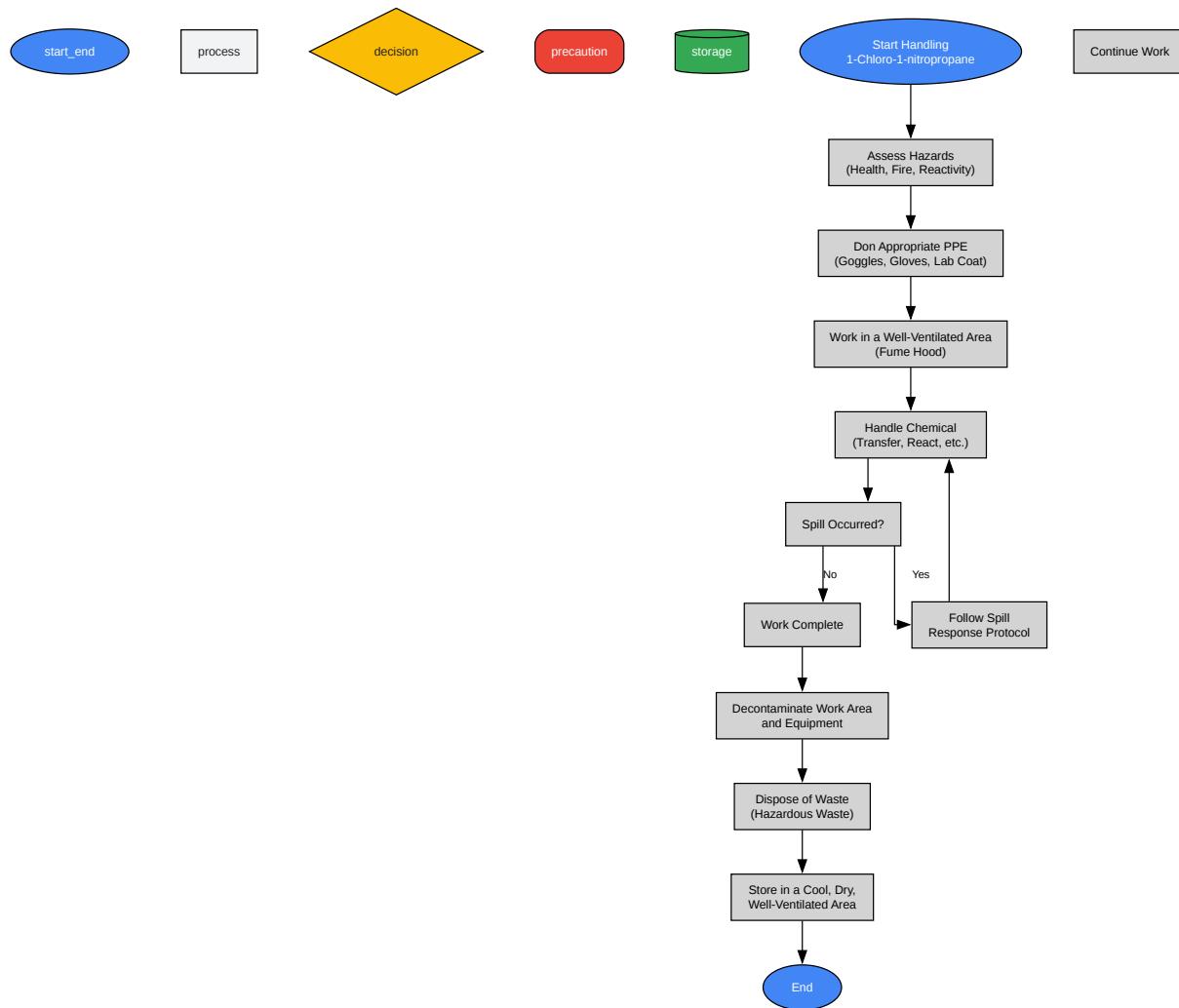
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.
- **Characterization:** The structure of the synthesized oxime should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

## Emergency Procedures

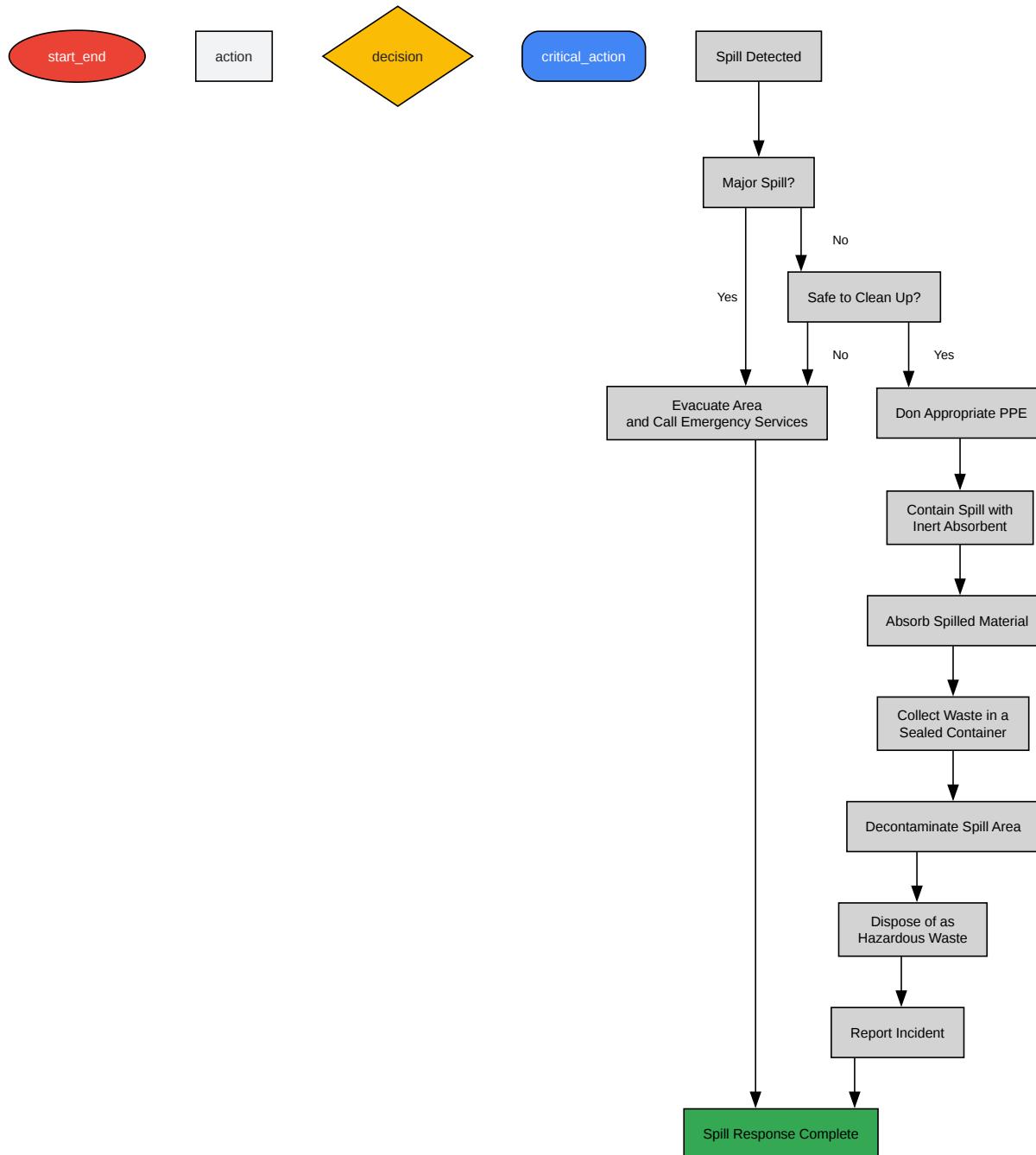
### 6.1 Spill Response:

- **Evacuate:** Immediately evacuate all non-essential personnel from the spill area.
- **Ventilate:** Ensure the area is well-ventilated.
- **Contain:** If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
- **Neutralize/Absorb:** Absorb the spilled liquid.
- **Collect:** Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- **Decontaminate:** Clean the spill area with soap and water.
- **Report:** Report the incident to the appropriate safety officer.

### 6.2 First Aid:


- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[1\]](#)
- **Skin Contact:** Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[\[1\]](#)

- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[\[1\]](#)
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.


## Disposal

All waste containing **1-Chloro-1-nitropropane** must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated absorbents, PPE, and empty containers.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **1-Chloro-1-nitropropane**.

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a **1-Chloro-1-nitropropane** spill.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nj.gov [nj.gov]
- 2. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-CHLORO-1-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Safe handling and storage procedures for 1-Chloro-1-nitropropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165096#safe-handling-and-storage-procedures-for-1-chloro-1-nitropropane]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)